molecular formula C16H16ClN3O2S B4020300 Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride

Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride

Cat. No.: B4020300
M. Wt: 349.8 g/mol
InChI Key: ASIGFAQRMUASSF-UHFFFAOYSA-N
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Description

Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core substituted with dimethyl groups and an amino linkage to a benzoate ester. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications in scientific research and industry.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In cancer research, it has been shown to induce apoptosis in cancer cells by disrupting cell signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride is unique due to its specific substitution pattern and the presence of both thienopyrimidine and benzoate moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O2S.ClH/c1-9-10(2)22-15-13(9)14(17-8-18-15)19-12-6-4-11(5-7-12)16(20)21-3;/h4-8H,1-3H3,(H,17,18,19);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIGFAQRMUASSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC=NC(=C12)NC3=CC=C(C=C3)C(=O)OC)C.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride
Reactant of Route 2
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Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride
Reactant of Route 3
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Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride
Reactant of Route 4
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Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride
Reactant of Route 5
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Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride
Reactant of Route 6
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Methyl 4-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate;hydrochloride

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